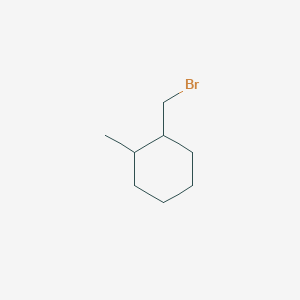

1-(Bromomethyl)-2-methylcyclohexane

Description

Significance of Cyclohexane (B81311) Frameworks in Synthetic Chemistry

The cyclohexane ring is a ubiquitous structural motif in organic chemistry, prized for its conformational flexibility and its presence in a vast array of naturally occurring and synthetic molecules. fastercapital.combyjus.com As a fundamental cyclic hydrocarbon, the study of cyclohexane and its derivatives has been pivotal in developing core principles of conformational analysis, such as the stable chair and boat conformations. byjus.comlibretexts.org The chair conformation, in particular, is the most stable arrangement, nearly free of ring strain, which allows for precise three-dimensional control in chemical reactions. libretexts.orggeeksforgeeks.org

Cyclohexane frameworks form the carbon skeleton of many important compounds, including steroids, terpenes, pharmaceuticals, and agrochemicals. fastercapital.com Their role as a starting material is crucial in the synthesis of complex molecules. fastercapital.com For instance, cyclohexane is a key industrial intermediate in the production of adipic acid and caprolactam, the precursors to nylon-6,6 and nylon-6, respectively. byjus.comgeeksforgeeks.org The ability to introduce various functional groups onto the cyclohexane scaffold makes it an indispensable component in the construction of intricate molecular architectures. fastercapital.com

Strategic Role of Halogenated Alkanes in Retrosynthetic Planning and Chemical Transformations

Halogenated alkanes, or haloalkanes, are a cornerstone of synthetic organic chemistry, serving as highly versatile intermediates. wikipedia.orgstudymind.co.uk The introduction of a halogen atom (F, Cl, Br, I) into an alkane drastically alters its chemical reactivity. The carbon-halogen bond is polarized, with the carbon atom becoming electrophilic and thus susceptible to attack by nucleophiles. studymind.co.uk This property makes haloalkanes excellent substrates for a wide range of transformations.

In the context of retrosynthetic analysis—the process of breaking down a target molecule into simpler, commercially available starting materials—halogenation is a key strategic tool. numberanalytics.comlibretexts.org Halogens act as effective leaving groups in nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgevitachem.com This reactivity is fundamental for building molecular complexity. For example, a primary bromoalkane is a reactive alkylating agent, readily participating in reactions with nucleophiles like hydroxides, alkoxides, and amines. evitachem.com Furthermore, haloalkanes can be converted into organometallic reagents, such as Grignard reagents, which are invaluable for forming new carbon-carbon bonds. wikipedia.org

Scope and Research Significance of 1-(Bromomethyl)-2-methylcyclohexane within the Field

This compound (C₈H₁₅Br) is a bifunctional molecule that combines the structural features of a substituted cyclohexane with the reactivity of a primary alkyl bromide. This specific combination makes it a valuable building block for synthetic chemists aiming to construct complex target molecules containing a 2-methylcyclohexylmethyl moiety.

The research significance of this compound lies in its potential for controlled chemical transformations. The bromomethyl group serves as a reactive handle for introducing a variety of functional groups via nucleophilic substitution. evitachem.com The presence of the methyl group on the cyclohexane ring introduces stereochemical considerations. The relative positions of the bromomethyl and methyl groups (cis or trans isomers) will influence the conformational preferences of the molecule and the stereochemical outcome of its reactions. For instance, in elimination reactions (E2), the requirement for an anti-periplanar arrangement between the departing bromine and a proton can lead to specific, predictable alkene products, a principle well-documented for substituted cyclohexyl halides. pearson.comlibretexts.org

The compound's utility is rooted in its ability to act as a precursor in the synthesis of more complex structures, potentially including new pharmaceutical agents and materials. evitachem.com Its structure allows for the strategic addition of a C7 hydrocarbon fragment in a single step.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₅Br |

| Molar Mass | 191.11 g/mol |

| Boiling Point (Predicted) | 190.3 ± 8.0 °C |

| Density (Predicted) | 1.189 ± 0.06 g/cm³ |

| CAS Number | 68996-12-3 |

Reactivity Profile

| Reaction Type | Description |

| Nucleophilic Substitution (SN2) | The primary bromomethyl group is an excellent electrophilic site for SN2 reactions with a wide range of nucleophiles, allowing for the formation of ethers, esters, amines, etc. evitachem.com |

| Elimination (E2) | Under basic conditions, the compound can undergo E2 elimination. The stereochemistry of the starting isomer (cis/trans) is critical in determining the major alkene product due to the requirement for anti-periplanar geometry. pearson.comyoutube.comreddit.com |

| Grignard Reagent Formation | Reaction with magnesium metal would yield the corresponding Grignard reagent, a potent nucleophile for forming new carbon-carbon bonds. wikipedia.org |

Structure

3D Structure

Propriétés

IUPAC Name |

1-(bromomethyl)-2-methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-7-4-2-3-5-8(7)6-9/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTCRANYIBNHJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations and Conformational Dynamics of 1 Bromomethyl 2 Methylcyclohexane

Isomeric Forms and Chiral Recognition in Synthesis

The presence of two substituents on the cyclohexane (B81311) ring of 1-(bromomethyl)-2-methylcyclohexane leads to the existence of multiple stereoisomers. Understanding these isomeric relationships is crucial for synthetic chemists aiming to produce specific, pure compounds.

Cis-Trans Isomerism and Diastereomeric Relationships

Due to the restricted rotation around the carbon-carbon single bonds within the cyclohexane ring, this compound exhibits cis-trans isomerism. libretexts.orglibretexts.org In the cis isomer, the bromomethyl and methyl groups are situated on the same side of the ring, while in the trans isomer, they are on opposite sides. libretexts.orglibretexts.org These cis and trans isomers are not mirror images of each other and are therefore classified as diastereomers. libretexts.org Diastereomers possess distinct physical and chemical properties, allowing for their potential separation.

The spatial arrangement of the substituents in these diastereomers can be visualized using chair conformations. For 1,2-disubstituted cyclohexanes like the one , the cis isomer will have one substituent in an axial position and the other in an equatorial position. libretexts.orglibretexts.org Conversely, the trans isomer can exist in two different chair conformations: one where both substituents are axial and another where both are equatorial. libretexts.orglibretexts.org

Enantiomeric Purity and Control in Synthetic Pathways

The synthesis of substituted cyclohexanes with high enantiomeric purity is a significant area of research in organic chemistry. researchgate.netmdpi.com Methods such as asymmetric catalysis, the use of chiral auxiliaries, and enzymatic transformations are employed to control the stereochemical outcome of reactions. mdpi.com For instance, cascade reactions and asymmetric hydrogenation have been successfully utilized to synthesize highly functionalized and enantiomerically enriched cyclohexane derivatives. mdpi.combeilstein-journals.org The ability to selectively synthesize one enantiomer over another is of paramount importance, particularly in the pharmaceutical industry where the biological activity of a molecule can be highly dependent on its stereochemistry.

Conformational Analysis of the Cyclohexane Ring in this compound

The cyclohexane ring is not planar but exists predominantly in a puckered chair conformation to minimize angle and torsional strain. masterorganicchemistry.com The orientation of the substituents on this ring has a profound impact on the molecule's stability and reactivity.

Chair Conformations and Inversion Barriers

The cyclohexane ring in this compound can exist in two rapidly interconverting chair conformations, a process known as ring flipping. masterorganicchemistry.com During this flip, axial substituents become equatorial, and equatorial substituents become axial. masterorganicchemistry.com The energy barrier for this inversion in unsubstituted cyclohexane is approximately 10 kcal/mol. masterorganicchemistry.com However, the presence of substituents can influence the height of this barrier. The two chair conformers of a substituted cyclohexane are often not of equal energy. libretexts.org

Steric Interactions and A-Values of Bromomethyl and Methyl Substituents

The relative stability of the two chair conformations of this compound is determined by the steric interactions of the bromomethyl and methyl groups with the rest of the ring. libretexts.orgopenstax.org Substituents in the axial position experience greater steric hindrance, known as 1,3-diaxial interactions, with the other axial hydrogens on the same side of the ring. masterorganicchemistry.com To quantify this steric strain, chemists use "A-values," which represent the energy difference between having a substituent in the axial versus the equatorial position. masterorganicchemistry.comwikipedia.org

In the trans isomer of this compound, the diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of 1,3-diaxial interactions. pressbooks.publibretexts.org In the cis isomer, one group must be axial and the other equatorial. The more stable conformation will have the bulkier group (the one with the larger A-value) in the equatorial position to minimize steric strain. libretexts.org

| Substituent | A-Value (kcal/mol) |

| Methyl | ~1.7 masterorganicchemistry.comlibretexts.org |

| Bromo | ~0.38 - 0.48 masterorganicchemistry.com |

Influence of Conformational Preferences on Reactivity and Selectivity

The conformational equilibrium of this compound directly impacts its chemical reactivity and the selectivity of its reactions. spcmc.ac.inchemeurope.com For reactions such as E2 eliminations, a specific geometry between the leaving group and a proton on an adjacent carbon is required—typically an anti-periplanar arrangement. libretexts.org This arrangement is readily achieved when both the leaving group (bromide) and the proton are in axial positions.

Computational Analysis of this compound's Conformational Landscape Remains Largely Unexplored in Publicly Available Research

A thorough review of publicly available scientific literature reveals a significant gap in the specific computational analysis of the conformational landscape of this compound. While the principles of stereochemistry and conformational dynamics in substituted cyclohexanes are well-established, detailed research findings and specific data tables for this particular compound are not readily accessible.

Computational chemistry, employing methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), serves as a powerful tool for mapping the potential energy surface of flexible molecules and determining the relative stabilities of their various conformations. researchgate.netnih.gov For substituted cyclohexanes, these calculations typically focus on the energetic differences between chair conformations, as well as the higher-energy twist-boat and boat forms.

In the case of disubstituted cyclohexanes like this compound, the analysis is further complicated by the presence of cis and trans isomers, each with its own set of possible conformations. The relative stability of these conformers is dictated by a balance of steric and electronic factors, most notably the 1,3-diaxial interactions and gauche relationships between the substituents.

For analogous compounds, such as 1,2-dimethylcyclohexane (B31226), computational studies have provided detailed energetic profiles. For instance, in trans-1,2-dimethylcyclohexane (B1581434), the diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of destabilizing 1,3-diaxial interactions. Conversely, the two chair conformations of cis-1,2-dimethylcyclohexane, each having one axial and one equatorial methyl group, are of equal energy.

While these general principles provide a framework for predicting the conformational preferences of this compound, the specific energetic contributions of the bromomethyl group versus the methyl group, and the interplay of their steric bulk and electronic effects, would require dedicated computational studies. Such studies would typically involve geometry optimization of all possible chair and twist-boat conformers to locate the energy minima on the potential energy surface. The calculated energy differences would then allow for the determination of the equilibrium populations of each conformer at a given temperature.

Unfortunately, a comprehensive search of scientific databases did not yield any peer-reviewed articles that have published such specific computational results for this compound. Therefore, the creation of detailed data tables outlining the relative energies of its various conformers is not possible based on the currently available public information.

Reactivity Profiles and Mechanistic Investigations of 1 Bromomethyl 2 Methylcyclohexane

Elimination Reactions

In addition to substitution, 1-(bromomethyl)-2-methylcyclohexane can undergo elimination reactions to form alkenes. The regioselectivity and stereoselectivity of these reactions are highly dependent on the reaction conditions and the conformational preferences of the cyclohexane (B81311) ring.

Elimination reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism.

The E2 pathway is a concerted, single-step reaction where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. For the E2 mechanism to occur, the hydrogen atom and the leaving group must be in an anti-periplanar (or anti-coplanar) arrangement. In the context of the cyclohexane ring, this translates to a requirement for both the hydrogen and the bromine to be in axial positions. This conformational requirement has a profound impact on the regioselectivity of the elimination. For this compound, elimination can lead to either 1-methyl-2-methylidenecyclohexane or 3-methyl-1-cyclohexene, depending on which β-hydrogen is removed. According to Zaitsev's rule, the more substituted alkene is generally the major product. youtube.com However, the stereochemical constraint of the E2 reaction can override this rule.

The E1 pathway proceeds through the same carbocation intermediate as the SN1 reaction. Following the formation of the carbocation, a weak base can abstract a proton from an adjacent carbon to form the alkene. E1 reactions are less stereochemically demanding than E2 reactions and typically follow Zaitsev's rule to produce the most stable, most substituted alkene as the major product.

| Reaction Pathway | Key Characteristics | Favored By | Regioselectivity |

| E2 | Concerted, single-step mechanism; Bimolecular kinetics; Requires anti-periplanar geometry. | Strong, bulky bases; High temperature. | Can be controlled by stereochemistry (anti-Zaitsev possible). |

| E1 | Stepwise mechanism with carbocation intermediate; Unimolecular kinetics. | Weak bases; Polar, protic solvents; High temperature. | Generally follows Zaitsev's rule (most substituted alkene). |

This table summarizes the key features of E1 and E2 reactions and the factors influencing their outcomes.

Substitution and elimination reactions are often in competition with each other. The outcome of the reaction of this compound with a nucleophile/base is determined by several factors:

Nature of the Nucleophile/Base: Strong, bulky bases, such as potassium tert-butoxide, favor elimination because their size hinders them from acting as nucleophiles. Strong, unhindered bases that are also good nucleophiles, like ethoxide, can give a mixture of substitution and elimination products.

Reaction Temperature: Higher temperatures generally favor elimination over substitution. Elimination reactions have a higher activation energy and result in an increase in the number of molecules, making them entropically favored at higher temperatures.

Substrate Structure: While this compound is a primary halide, which typically favors SN2, the presence of the adjacent methyl group provides some steric hindrance that can increase the proportion of elimination.

A general guide to predicting the outcome is as follows:

Strong Nucleophile/Strong Base: A mixture of SN2 and E2 products is expected.

Strong, Sterically Hindered Base: E2 products will predominate.

Weak Nucleophile/Weak Base: In a polar protic solvent, a mixture of SN1 and E1 products will be formed.

Rearrangement Reactions Involving Carbocation Intermediates

The solvolysis of this compound can proceed through pathways that involve the formation of carbocation intermediates, which are susceptible to rearrangement. chegg.comyoutube.com These rearrangements, primarily 1,2-hydride and 1,2-alkyl shifts, are driven by the formation of a more stable carbocation. The initial primary carbocation that would form upon the departure of the bromide ion is highly unstable. Consequently, it is likely that the departure of the leaving group is assisted by the neighboring sigma bond, leading directly to a more stable secondary or tertiary carbocation through a Wagner-Meerwein rearrangement. wikipedia.orglscollege.ac.in

In a typical solvolysis reaction, such as in methanol, the bromide ion departs, and a carbocation is formed at the methylene (B1212753) carbon. This primary carbocation can undergo a rapid 1,2-hydride shift from the adjacent tertiary carbon of the cyclohexane ring. This rearrangement leads to the formation of a more stable tertiary carbocation. Alternatively, a 1,2-alkyl shift, specifically a ring-expansion or contraction, could occur. For instance, a bond in the cyclohexane ring could migrate to the carbocation center, leading to a seven-membered ring (a cycloheptyl carbocation), which is also a secondary carbocation and may not be as favored as the tertiary carbocation formed via hydride shift. The tertiary carbocation can then be attacked by the solvent (methanol) to yield substitution products or lose a proton to form elimination products. chegg.comchegg.com

The relative rates of these rearrangements and the subsequent product distribution are influenced by several factors, including the stereochemistry of the starting material, the nature of the solvent, and the reaction temperature. wikipedia.org For example, the conformation of the cyclohexane ring can influence which group (hydride or alkyl) is properly aligned for migration.

The table below summarizes the plausible carbocation intermediates and the major types of rearrangement reactions for this compound.

| Initial Carbocation | Rearrangement Type | Resulting Carbocation | Driving Force |

| 1-(2-methylcyclohexyl)methyl cation (primary) | 1,2-Hydride Shift | 1-methyl-1-cyclohexyl cation (tertiary) | Formation of a more stable tertiary carbocation |

| 1-(2-methylcyclohexyl)methyl cation (primary) | Wagner-Meerwein (Ring Expansion) | 2-methylcycloheptyl cation (secondary) | Relief of ring strain (minor pathway) |

Radical Reactions and Their Mechanistic Implications

Allylic Bromination with N-Bromosuccinimide (NBS)

While this compound itself does not have an allylic position, understanding allylic bromination with N-Bromosuccinimide (NBS) is crucial for predicting potential side reactions or reactivity of related unsaturated derivatives. masterorganicchemistry.commasterorganicchemistry.com Allylic bromination is a selective halogenation reaction that introduces a bromine atom at the carbon adjacent to a double bond. libretexts.org The reaction is typically initiated by light or a radical initiator and proceeds via a radical chain mechanism. chemistrysteps.comyoutube.com

NBS is used as the bromine source because it provides a low, constant concentration of molecular bromine (Br₂), which is generated in situ by the reaction of NBS with hydrogen bromide (HBr) formed during the reaction. masterorganicchemistry.commasterorganicchemistry.com This low concentration of Br₂ is key to favoring allylic substitution over the competing electrophilic addition to the double bond. masterorganicchemistry.com

For a related compound like 1-methylcyclohexene, allylic bromination would occur at the carbons adjacent to the double bond. pearson.comvaia.com There are three potential allylic positions in 1-methylcyclohexene. Abstraction of a hydrogen atom from each of these positions leads to different allylic radicals, which are stabilized by resonance. vaia.com The subsequent reaction of these radicals with Br₂ leads to a mixture of allylic bromides. youtube.comyoutube.com

The table below illustrates the expected products from the allylic bromination of 1-methylcyclohexene with NBS.

| Starting Material | Reagent | Allylic Radical Intermediate(s) | Major Product(s) |

| 1-Methylcyclohexene | NBS, light/heat | 1-Methylcyclohex-2-en-1-yl radical (tertiary), 3-Methylcyclohex-1-en-1-yl radical (secondary), 6-Methylcyclohex-1-en-1-yl radical (secondary) | 3-Bromo-1-methylcyclohex-1-ene, 1-(Bromomethyl)cyclohex-1-ene |

Intermediates and Transition States in Radical Pathways

The mechanism of radical halogenation involves three main stages: initiation, propagation, and termination. wikipedia.orgyoutube.com In the context of reactions involving this compound, if conditions for radical formation are present (e.g., UV light or radical initiators), the weakest C-H bond is most likely to be abstracted by a halogen radical. The stability of the resulting alkyl radical determines the major product. Tertiary radicals are more stable than secondary, which are more stable than primary radicals. youtube.com

The transition state in the hydrogen abstraction step is crucial for understanding the selectivity of the reaction. youtube.commasterorganicchemistry.com According to Hammond's postulate, for an endothermic reaction step, the transition state will be closer in energy and structure to the products (the alkyl radical and H-X). masterorganicchemistry.commissouri.edu Bromination is generally more selective than chlorination because the hydrogen abstraction step is more endothermic for bromine. masterorganicchemistry.commissouri.edu This means the transition state has more radical character, and the stability differences between primary, secondary, and tertiary radicals are more pronounced, leading to greater selectivity for the abstraction of the hydrogen that forms the most stable radical. youtube.com

For this compound, there are primary, secondary, and tertiary C-H bonds. Radical abstraction of a hydrogen atom will preferentially occur at the tertiary position (the carbon bearing the methyl group) to form the most stable tertiary radical.

The table below outlines the stability of possible radical intermediates formed from this compound.

| Position of Hydrogen Abstraction | Type of Radical Formed | Relative Stability |

| -CH₂Br | Primary | Least Stable |

| Cyclohexane Ring (CH₂) | Secondary | More Stable |

| Cyclohexane Ring (CH-CH₃) | Tertiary | Most Stable |

Organometallic Cross-Coupling Reactions

Palladium-Catalyzed C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. wikipedia.orgbyjus.commt.com These reactions typically involve the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org While traditionally used for aryl and vinyl halides, recent advancements have enabled the use of alkyl halides, including primary alkyl bromides like this compound. nih.govresearchgate.netmit.edu

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgbyjus.comlibretexts.org In the case of an alkyl bromide, the Pd(0) catalyst undergoes oxidative addition to the C-Br bond. libretexts.orgnih.gov This is followed by transmetalation with the organoboron reagent (activated by the base), and finally, reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. wikipedia.orgorganic-chemistry.org A significant challenge with alkyl halides is the potential for β-hydride elimination from the organopalladium intermediate, which can lead to undesired alkene byproducts. researchgate.netnih.gov The choice of ligand on the palladium catalyst is critical to suppress this side reaction. nih.govnih.gov

The table below provides a general overview of a Suzuki-Miyaura coupling involving a primary alkyl bromide.

| Reaction Component | Role in Catalytic Cycle | Example |

| Alkyl Bromide (e.g., this compound) | Electrophile | Oxidative Addition to Pd(0) |

| Organoboron Reagent | Nucleophile | Transmetalation |

| Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Catalyst | Facilitates the reaction |

| Ligand (e.g., PCy₃, SPhos) | Stabilizer/Accelerator | Prevents β-hydride elimination, promotes reductive elimination |

| Base (e.g., K₃PO₄, Cs₂CO₃) | Activator | Activates the organoboron reagent |

Nickel-Catalyzed Processes

Nickel-catalyzed cross-coupling reactions, such as the Kumada coupling, offer an alternative to palladium-based systems for C-C bond formation. wikipedia.orgorganic-chemistry.org The Kumada coupling typically involves the reaction of a Grignard reagent with an organohalide. wikipedia.orgorganic-chemistry.org Nickel catalysts can be particularly effective for the coupling of alkyl halides, including primary alkyl bromides. nih.govorganic-chemistry.orgacs.org

The mechanism of nickel-catalyzed cross-coupling is believed to be similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org However, the specific intermediates and the role of the ligand can differ. nih.gov Nickel catalysts have shown promise in coupling sterically hindered substrates and can sometimes offer different reactivity and selectivity compared to palladium. nih.govorganic-chemistry.orgacs.orgnih.gov For instance, certain nickel-ligand systems have been developed to effectively couple tertiary alkylmagnesium halides with aryl bromides with minimal isomerization, a significant challenge in cross-coupling chemistry. nih.govorganic-chemistry.orgacs.org While this compound is a primary bromide, the principles of using nickel catalysts to control reactivity and side reactions are applicable. wisc.edu

The table below outlines the key components of a Kumada coupling reaction.

| Reaction Component | Role | Example |

| Alkyl Bromide (e.g., this compound) | Electrophile | Oxidative Addition to Ni(0) |

| Grignard Reagent (R-MgBr) | Nucleophile | Transmetalation |

| Nickel Catalyst (e.g., NiCl₂(dppp), NiCl₂(dppe)) | Catalyst | Facilitates the reaction |

| Solvent (e.g., THF, Diethyl ether) | Reaction Medium | Solubilizes reactants and catalyst |

Mechanistic Studies of Transmetalation and Oxidative Addition Steps

The participation of this compound in organometallic cross-coupling reactions is predicated on two fundamental steps: oxidative addition and transmetalation. While specific mechanistic studies focusing exclusively on this substrate are not extensively documented, its reactivity can be inferred from well-established principles governing primary alkyl bromides in catalytic cycles, particularly with palladium, nickel, and copper catalysts. acs.orgnih.gov

Oxidative Addition:

The oxidative addition of the C(sp³)–Br bond of this compound to a low-valent metal center, typically M(0), is the initial activation step. This process involves the cleavage of the carbon-bromine bond and the formation of two new bonds between the metal and the alkyl and bromide fragments, respectively, increasing the metal's oxidation state and coordination number. For primary alkyl halides, several mechanistic pathways are considered. acs.org

A common pathway for primary alkyl halides is a concerted mechanism, but an Sₙ2-type mechanism is highly plausible. acs.org In this pathway, the nucleophilic metal center attacks the electrophilic carbon atom bearing the bromide, displacing the bromide in a single, concerted step. This process is analogous to classical bimolecular nucleophilic substitution. libretexts.org The rate of this reaction is influenced by steric hindrance around the electrophilic carbon; as a primary bromide, this compound is a suitable substrate for this type of attack. youtube.com

Alternatively, radical pathways can be operative. d-nb.info Photo-induced or single-electron transfer (SET) from the metal center to the alkyl halide can generate an alkyl radical and a metal(I) halide species. d-nb.info The formed (2-methylcyclohexyl)methyl radical can then participate in subsequent steps of the catalytic cycle. DFT studies on similar systems show that photo-excitation can make the oxidative addition of alkyl bromides to a Pd(0) center a low-energy, barrierless process. d-nb.info

Transmetalation:

Following oxidative addition, the transmetalation step involves the transfer of an organic group from a main-group organometallic reagent (e.g., an organomagnesium, organozinc, or organoboron compound) to the transition metal center, displacing the halide ligand. The mechanism of transmetalation is highly dependent on the nature of the metal catalyst and the organometallic reagent.

In cross-coupling reactions involving Grignard reagents (R'-MgX), a common pathway involves the formation of an anionic 'ate' complex. acs.orgnih.gov The pre-formed organopalladium(II) halide complex reacts with the Grignard reagent to form a more nucleophilic, anionic intermediate. This 'ate' complex then facilitates the transfer of the R' group to the palladium center. For instance, in nickel- or palladium-catalyzed couplings, the catalyst may first react with the Grignard reagent to form an anionic complex, which then reacts with the alkyl halide in a novel catalytic pathway that does not proceed through a simple M(0) species. acs.orgnih.gov Cobalt-catalyzed couplings of alkyl halides with Grignard reagents have also been shown to proceed via an ionic mechanism, resulting in the inversion of stereochemistry at the reacting carbon center. acs.org

The table below summarizes the plausible mechanistic pathways for this compound in cross-coupling reactions.

| Reaction Step | Plausible Mechanism | Key Characteristics |

| Oxidative Addition | Sₙ2-Type | Bimolecular, concerted process with backside attack by the metal center. Favored for primary halides. libretexts.org |

| Radical (SET) | Involves single-electron transfer from the metal to the C-Br bond, forming an alkyl radical. Can be facilitated by photo-excitation. d-nb.info | |

| Transmetalation | 'Ate' Complex Formation | Reaction with organometallic reagents (e.g., Grignard) forms an anionic metal complex, enhancing reactivity. acs.orgnih.gov |

| Ionic Mechanism | Can proceed with stereochemical inversion, particularly in cobalt-catalyzed systems. acs.org | |

| Boronate Pathway | In Suzuki-Miyaura couplings, involves reaction with a boronate species, often formed by the activation of a boronic acid with a base. |

Other Chemical Transformations

Beyond organometallic coupling, the bromide functionality in this compound allows for a range of other useful chemical transformations.

The primary bromomethyl group of this compound can be oxidized to the corresponding aldehyde, (2-methylcyclohexyl)methanal. A prominent method for this transformation is the Kornblum oxidation. synarchive.comwikipedia.org This reaction involves the treatment of the alkyl bromide with dimethyl sulfoxide (B87167) (DMSO). chem-station.com

The mechanism proceeds via an initial Sₙ2 displacement of the bromide by the oxygen atom of DMSO to form an alkoxysulfonium salt. wikipedia.orgbch.ro In the presence of a mild base, such as triethylamine (B128534) or sodium bicarbonate, a proton on the carbon adjacent to the oxygen is abstracted. This initiates an elimination reaction, yielding the aldehyde, dimethyl sulfide, and the protonated base. wikipedia.orgbch.ro The reaction is particularly effective for primary alkyl bromides and avoids over-oxidation to the carboxylic acid, which can be a challenge with stronger oxidizing agents. asianpubs.org Modifications to the classic procedure, such as the use of microwave irradiation, have been shown to significantly reduce reaction times while maintaining high yields. bch.roasianpubs.org

| Reaction | Reagents | Product | Key Features |

| Kornblum Oxidation | 1) DMSO2) Base (e.g., Et₃N, NaHCO₃) | (2-Methylcyclohexyl)methanal | Mild conditions, specific for converting primary alkyl halides to aldehydes. synarchive.comwikipedia.org |

As a primary alkyl bromide, this compound is an excellent electrophile for Sₙ2 reactions. It can be used to alkylate a wide variety of nucleophiles, forming a new carbon-carbon or carbon-heteroatom bond. libretexts.org Perhaps the most significant of these reactions is the alkylation of enolates. pressbooks.pubnumberanalytics.com

Enolates, generated by the deprotonation of the α-carbon of a carbonyl compound (e.g., ketone, ester, or malonate) with a strong base like lithium diisopropylamide (LDA) or sodium ethoxide, are potent carbon nucleophiles. pressbooks.publibretexts.org These nucleophiles react with this compound in a classic Sₙ2 fashion, where the enolate attacks the bromomethyl carbon, displacing the bromide leaving group. libretexts.orgfiveable.me This reaction is highly efficient for primary bromides and is a cornerstone of synthetic organic chemistry for constructing larger molecular frameworks from smaller precursors. pressbooks.pubnumberanalytics.com

For example, in a malonic ester synthesis, diethyl malonate is deprotonated with sodium ethoxide, and the resulting enolate is alkylated with this compound. Subsequent hydrolysis and decarboxylation yield (2-methylcyclohexyl)acetic acid. pressbooks.publibretexts.org Similarly, the acetoacetic ester synthesis can be employed to produce methyl ketones. libretexts.org

The table below illustrates the scope of alkylation reactions with this compound.

| Nucleophile Source | Nucleophile | Base | Product |

| Diethyl Malonate | Diethyl malonate enolate | NaOEt | Diethyl 2-((2-methylcyclohexyl)methyl)malonate |

| Ethyl Acetoacetate (B1235776) | Ethyl acetoacetate enolate | NaOEt | Ethyl 2-acetyl-3-(2-methylcyclohexyl)propanoate |

| Cyclohexanone | Cyclohexanone enolate | LDA | 2-((2-Methylcyclohexyl)methyl)cyclohexan-1-one |

| Sodium Cyanide | Cyanide ion | - | (2-Methylcyclohexyl)acetonitrile |

| Sodium Azide | Azide ion | - | 1-(Azidomethyl)-2-methylcyclohexane |

Advanced Spectroscopic and Analytical Characterization for Research Applications

Elucidation of Stereochemistry and Regiochemistry

The presence of two stereocenters (at C1 and C2) and the conformational isomerism of the cyclohexane (B81311) ring make the structural elucidation of 1-(bromomethyl)-2-methylcyclohexane a complex challenge. The distinction between cis and trans diastereomers, as well as their preferred chair conformations, is critical for understanding their reactivity.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed connectivity and spatial arrangement of atoms in this compound.

One-dimensional ¹H NMR provides initial insights, but signal overlap often necessitates two-dimensional (2D) experiments for complete assignment. The chemical shifts of the protons on the carbon atoms bearing the methyl and bromomethyl groups are key starting points. In chiral molecules, protons of a CH₂ group can become chemically non-equivalent (diastereotopic) and show different chemical shifts. masterorganicchemistry.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would reveal which protons are adjacent to one another, for example, confirming the coupling between the methine proton at C2 and the protons of the adjacent methylene (B1212753) groups in the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms with their attached protons. It allows for the unambiguous assignment of ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is crucial for establishing regiochemistry by, for instance, showing a correlation between the protons of the methyl group and both C1 and C2 of the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the premier NMR experiment for determining stereochemistry. It detects protons that are close in space, regardless of whether they are bonded. For example, in the cis isomer, a NOESY cross-peak would be expected between the methyl protons and the bromomethyl protons. In the trans isomer, these protons are on opposite faces of the ring, and no such correlation would be observed. NOESY is also invaluable for determining the axial or equatorial orientation of the substituents in the dominant chair conformation. wordpress.comresearchgate.net

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling (J, Hz) | Key HMBC/NOESY Correlations |

|---|---|---|---|---|

| -CH₃ | ~18.5 | ~0.90 | d, J = 7.0 | HMBC to C1, C2 |

| -CH₂Br | ~38.0 | ~3.45 | m | HMBC to C1, C2; NOESY to C2-H |

| C1 | ~45.2 | - | - | - |

| C2 | ~35.8 | ~1.75 | m | COSY to CH₃, C3-H₂ |

| C3-C6 | ~25-34 | ~1.2-1.9 | m | - |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers real-time, in-situ monitoring of reactions that produce or consume this compound. americanpharmaceuticalreview.com These techniques are complementary and provide a molecular fingerprint based on the vibrational modes of functional groups. researchgate.net

FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds. In a synthesis starting from 2-methyl-1-cyclohexanemethanol, for example, reaction progress can be monitored by the disappearance of the broad O-H stretching band (around 3300 cm⁻¹) and the C-O stretching band (around 1050 cm⁻¹). Concurrently, the appearance of a characteristic C-Br stretching vibration (typically in the 650-550 cm⁻¹ region) would signal the formation of the product. irdg.orgclairet.co.uk

Raman Spectroscopy: Raman spectroscopy is highly effective for monitoring bonds that are non-polar or weakly polar. The C-Br bond, while having an IR signal, often produces a strong and easily detectable Raman signal, making it an excellent alternative for monitoring. americanpharmaceuticalreview.comclairet.co.uk It is also less susceptible to interference from aqueous or protic solvents. Online Raman monitoring can track the consumption of a starting material, like an alkene, and the formation of the C-Br bond, providing kinetic data and ensuring reaction completion. researchgate.net

| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Utility in Monitoring |

|---|---|---|---|---|

| C-H (alkane) | Stretching | 2850-2960 | 2850-2960 | Present in reactant and product; useful as an internal standard. |

| C-Br | Stretching | 550-650 | 550-650 | Appearance indicates product formation. |

| O-H (alcohol) | Stretching | 3200-3600 (broad) | Weak | Disappearance indicates consumption of alcohol starting material. |

| C=C (alkene) | Stretching | 1620-1680 | 1620-1680 (strong) | Disappearance indicates consumption of alkene starting material. |

Mass Spectrometry Techniques for Mechanistic Insights

Mass spectrometry (MS) is a vital tool for probing the mechanisms of reactions involving this compound by detecting and identifying transient intermediates and confirming final product structures.

Many reactions, such as substitutions (SN1) or eliminations (E1), may proceed through short-lived, low-concentration intermediates like carbocations. Electrospray Ionization Mass Spectrometry (ESI-MS) is exceptionally suited for detecting such charged species directly from the reaction solution. nih.gov For instance, in a solvolysis reaction, ESI-MS could potentially intercept and detect the 2-methyl-1-(methylene)cyclohexyl cation or a rearranged tertiary carbocation, providing direct evidence for the operative reaction pathway. Similarly, radical intermediates, which might be formed in reactions initiated by light or radical initiators, can be trapped and studied using specialized MS techniques. chegg.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula. For this compound (C₈H₁₅Br), HRMS can easily distinguish it from other compounds with the same nominal mass but different elemental compositions. This serves as an unequivocal confirmation of the product's identity, complementing data from NMR and vibrational spectroscopy.

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) | Typical Observation |

|---|---|---|---|

| [M]⁺ (Molecular Ion) | C₈H₁₅⁷⁹Br | 190.0357 | Observed in EI-MS. The isotopic pattern of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) is a key identifier. |

| [M]⁺ (Molecular Ion) | C₈H₁₅⁸¹Br | 192.0337 | Observed in EI-MS, with nearly equal intensity to the ⁷⁹Br isotopologue. |

| [M-Br]⁺ | C₈H₁₅ | 111.1174 | A common fragment corresponding to the loss of the bromine atom, forming a carbocation. |

X-ray Crystallography of Solid-State Derivatives for Precise Structural Determination

While this compound is typically a liquid at room temperature, its absolute structure can be definitively determined through single-crystal X-ray crystallography. This requires converting the liquid compound into a suitable solid derivative that forms high-quality crystals.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable in the analysis of "this compound," providing critical information on its purity and the separation of its various isomers. The inherent chirality and potential for diastereomerism in this compound necessitate the use of advanced chromatographic methods for comprehensive characterization.

Gas Chromatography (GC) for Volatile Mixtures

Gas chromatography (GC) is a primary technique for assessing the purity of volatile and semi-volatile compounds like "this compound." By vaporizing the sample and passing it through a column with a stationary phase, components are separated based on their boiling points and interactions with the stationary phase. libretexts.orgnih.gov A flame ionization detector (FID) is commonly employed for the quantification of organic compounds. nih.govresearchgate.net

The purity of a "this compound" sample can be determined by analyzing the resulting chromatogram. A single, sharp peak would indicate a high degree of purity, while the presence of multiple peaks suggests impurities. libretexts.org Potential impurities could include unreacted starting materials, byproducts from synthesis, or degradation products. The relative area of each peak corresponds to the proportion of that compound in the mixture. researchgate.net For accurate quantification, a calibration curve can be constructed using standards of known concentration. researchgate.net

Capillary columns are often preferred in GC for their high resolution. nih.gov For the analysis of halogenated hydrocarbons like "this compound," a variety of capillary columns can be utilized. Non-polar columns, such as those with a dimethylpolysiloxane stationary phase, separate compounds primarily based on their boiling points. More polar columns, like those containing cyanopropyl functionalities, can offer different selectivity based on dipole-dipole interactions. researchgate.net Chiral stationary phases, often based on cyclodextrin (B1172386) derivatives, are essential for the separation of enantiomers. sigmaaldrich.comlcms.czgcms.czchromatographyonline.com

Table 1: Hypothetical GC-FID Data for Purity Analysis of a "this compound" Sample

| Peak No. | Retention Time (min) | Compound Name | Area % |

| 1 | 4.2 | Toluene (solvent) | 2.5 |

| 2 | 8.5 | cis-1-(Bromomethyl)-2-methylcyclohexane | 45.0 |

| 3 | 8.8 | trans-1-(Bromomethyl)-2-methylcyclohexane | 50.0 |

| 4 | 10.1 | Dibromomethane (impurity) | 1.0 |

| 5 | 12.3 | Unreacted starting material | 1.5 |

This table is illustrative and represents a hypothetical analysis. Actual retention times and peak areas would depend on the specific GC conditions and sample composition.

High-Performance Liquid Chromatography (HPLC) for Preparative Separations

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, purification, and analysis of a wide range of compounds. nih.govmdpi.com For "this compound," HPLC is particularly valuable for the separation of its stereoisomers (diastereomers and enantiomers) and for preparative applications to isolate pure isomers for further study. labcompare.comgoogle.comelsci.io

The separation of the cis and trans diastereomers of "this compound" can typically be achieved using normal-phase or reversed-phase HPLC. chromforum.orgnih.govfishersci.com In normal-phase HPLC, a polar stationary phase (e.g., silica (B1680970) gel) is used with a non-polar mobile phase. In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-modified silica) is employed with a polar mobile phase. The choice between these depends on the specific properties of the isomers and the desired separation.

The separation of enantiomers requires a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability. mdpi.com The differential interaction of the enantiomers with the chiral environment of the stationary phase leads to different retention times, allowing for their separation. researchgate.net

Preparative HPLC utilizes larger columns and higher flow rates to purify larger quantities of a specific compound. google.comelsci.io This is essential for obtaining pure cis or trans isomers, or individual enantiomers of "this compound" for further spectroscopic analysis or use in stereospecific synthesis. nsf.gov The collected fractions can be analyzed by analytical HPLC to confirm their purity. nih.gov

Table 2: Illustrative HPLC Separation Parameters for "this compound" Isomers

| Parameter | Diastereomer Separation (cis vs. trans) | Enantiomer Separation |

| Column | C18 (Reversed-Phase) | Chiral (e.g., Cellulose-based) |

| Mobile Phase | Acetonitrile/Water | Hexane/Isopropanol |

| Detection | UV (e.g., 210 nm) | UV (e.g., 210 nm) |

| Flow Rate | 1.0 mL/min (analytical) | 1.0 mL/min (analytical) |

| Objective | Quantify diastereomeric ratio | Determine enantiomeric excess |

This table provides example parameters. The optimal conditions would need to be determined experimentally.

Computational Chemistry and Theoretical Investigations of 1 Bromomethyl 2 Methylcyclohexane

Quantum Mechanical (QM) Studies

Quantum mechanical methods, which are based on the fundamental principles of quantum physics, offer a highly accurate description of molecular systems. These ab initio techniques are crucial for understanding the electronic properties and energetics of 1-(Bromomethyl)-2-methylcyclohexane.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with high accuracy. duke.edu It is particularly effective for studying the electronic structure and energetics of substituted cyclohexanes. For this compound, DFT is used to determine the geometric and electronic properties of its various stereoisomers (cis and trans) and their corresponding conformers.

Researchers employ DFT to perform geometry optimizations, finding the lowest energy arrangement of atoms for each conformer. Functionals like B3LYP or M06-2X, combined with basis sets such as 6-311++G(d,p), are commonly used to calculate the relative stabilities of these structures. nih.govresearchgate.net The analysis typically reveals that chair conformations are significantly more stable than boat or twist-boat forms. For the substituents, the diequatorial arrangement is generally favored to minimize steric strain.

Beyond geometry, DFT provides critical insights into the molecule's electronic landscape. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is vital for predicting chemical reactivity. The HOMO location indicates sites susceptible to electrophilic attack, while the LUMO location points to sites of nucleophilic attack. Furthermore, the Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential, typically around the bromine atom) and electron-poor (positive potential) regions of the molecule. researchgate.net

Table 1: Hypothetical DFT-Calculated Relative Energies for this compound Conformers This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

| Isomer | Conformer (Methyl, Bromomethyl) | Relative Energy (kcal/mol) | Predicted Population (298 K) |

|---|---|---|---|

| trans | Diequatorial (e,e) | 0.00 | ~95% |

| trans | Diaxial (a,a) | +5.5 | <1% |

| cis | Axial, Equatorial (a,e) | +1.9 | ~2.5% |

| cis | Equatorial, Axial (e,a) | +2.1 | ~2.5% |

Prediction of Spectroscopic Parameters

A key application of QM studies is the prediction of spectroscopic data, which is invaluable for interpreting experimental results. After geometry optimization, DFT calculations can accurately predict various spectroscopic parameters for this compound.

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies allows for the simulation of infrared (IR) and Raman spectra. These theoretical spectra help in the assignment of experimental peaks to specific molecular vibrations, such as C-H stretches, CH₂ bending, and the characteristic C-Br stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) and coupling constants can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. By calculating these parameters for different stable conformers, researchers can predict the averaged spectrum observed in experiments, aiding in structural elucidation.

Rotational Spectroscopy: For gas-phase studies, computational methods can predict rotational constants (A, B, C) with high accuracy (often within 0.3%). nih.gov These constants are directly related to the molecule's principal moments of inertia and are thus highly sensitive to its 3D structure. The interplay between high-resolution rotational spectroscopy and quantum-chemical computations is crucial for unambiguously identifying specific conformers in the gas phase. nih.govresearchgate.net

Table 2: Hypothetical Predicted Spectroscopic Parameters for the Most Stable Conformer of trans-1-(Bromomethyl)-2-methylcyclohexane This table is for illustrative purposes. Actual values require specific calculations.

| Parameter | Predicted Value | Experimental Relevance |

|---|---|---|

| ¹³C NMR Shift (C-Br) | ~35-45 ppm | Identifies the carbon bonded to bromine. |

| ¹H NMR Shift (CH-Br) | ~3.3-3.6 ppm | Identifies the protons on the bromomethyl group. |

| IR Frequency (C-Br Stretch) | ~650-690 cm⁻¹ | Characteristic vibrational mode for alkyl bromides. |

| Rotational Constant B₀ | ~850 MHz | Used in microwave spectroscopy for precise structural determination. |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods provide high accuracy, their computational cost limits them to smaller systems or single-conformation calculations. For exploring the dynamic behavior and conformational landscape of this compound, Molecular Mechanics and Molecular Dynamics are the preferred tools.

Conformational Ensemble Analysis

This compound is a flexible molecule with multiple rotatable bonds and the ability of the cyclohexane (B81311) ring to pucker. This results in a complex potential energy surface with numerous local minima corresponding to different conformers. Molecular Mechanics (MM), which uses classical physics-based force fields (e.g., OPLS-AA, AMBER), is ideal for rapidly exploring this conformational space. pdynamo.orgrsc.org

A conformational search algorithm systematically rotates the flexible bonds and samples different ring puckers (chair, boat, twist-boat) to generate thousands of possible structures. The energy of each structure is then calculated using the MM force field, allowing for the identification of a set of low-energy conformers. This ensemble of structures provides a more realistic representation of the molecule than a single static structure, as it reflects the range of shapes the molecule can adopt at a given temperature.

Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations extend the principles of MM by incorporating time, simulating the movement of atoms and molecules over a specific period. rsc.org This is particularly useful for studying how this compound interacts with other molecules, including itself and solvent molecules.

To study solvent effects, an MD simulation is typically set up with one or more molecules of this compound placed in a box filled with explicit solvent molecules (e.g., water, ethanol, or a nonpolar solvent like hexane). The simulation tracks the trajectory of every atom, providing a detailed picture of solute-solvent interactions. aps.org Analysis of these trajectories can reveal the structure of the solvent shell around the molecule and quantify intermolecular interactions, such as van der Waals forces and dipole-dipole interactions between the polar C-Br bond and polar solvent molecules. nih.govscielo.org.mx

Transition State Analysis and Reaction Path Optimization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. numberanalytics.com For this compound, a common reaction is the base-induced elimination (E2) of hydrogen bromide (HBr) to form methylcyclohexenes.

Computational methods can map the entire reaction pathway from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the minimum energy path. pdynamo.orgnumberanalytics.com The structure of the TS provides crucial information about the reaction mechanism. For an E2 reaction on a cyclohexane ring, there is a strong stereoelectronic preference for an anti-periplanar arrangement, where the leaving group (bromine) and the abstracted β-hydrogen are in axial positions on opposite sides of the ring. libretexts.org

Methods like the Nudged Elastic Band (NEB) or similar techniques are used to optimize the reaction path. numberanalytics.com By calculating the energies of the reactant, transition state, and product, a reaction energy profile can be constructed. This profile provides the activation energy (the energy barrier that must be overcome for the reaction to occur), which is directly related to the reaction rate. These calculations can explain why, for example, certain isomers of substituted cyclohexanes react much faster than others. libretexts.org

Table 3: Hypothetical Calculated Activation Energies for E2 Elimination from a trans-1-bromo-2-methylcyclohexane Isomer This table is illustrative, based on the known stereoelectronic requirements of the E2 reaction. libretexts.org

| Reactant Conformer | H and Br Orientation | Relative Activation Energy (kcal/mol) | Reaction Rate Prediction |

|---|---|---|---|

| Diequatorial | Gauche | High | Very Slow |

| Diaxial | Anti-periplanar | Low | Fast |

Prediction of Reactivity and Selectivity from Electronic and Steric Parameters

In the absence of specific computational data for this compound, a general discussion of the principles that would govern its reactivity and selectivity, based on established theoretical frameworks, can be offered.

The reactivity of this compound is primarily dictated by the interplay of electronic and steric factors. The presence of a bromine atom, an effective leaving group, on a primary carbon suggests a propensity for nucleophilic substitution (SN2) and elimination (E2) reactions. The stereochemistry of the cyclohexane ring, with the methyl group at the adjacent carbon, introduces significant steric considerations that would influence the selectivity of these reactions.

Electronic Parameters and Reactivity

A molecule's electronic characteristics, such as the energies of its frontier molecular orbitals (HOMO and LUMO) and the distribution of partial charges, are fundamental in predicting its reactivity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state, facilitating chemical reactions. For this compound, the HOMO would likely be localized around the bromine atom, with its lone pairs of electrons, and the C-Br bond. The LUMO would be centered on the antibonding orbital of the C-Br bond (σ*C-Br). Nucleophilic attack would involve the interaction of the nucleophile's HOMO with the LUMO of the substrate. A lower LUMO energy would indicate a greater susceptibility to nucleophilic attack.

Mulliken Charge Distribution: A Mulliken population analysis would provide insights into the partial atomic charges within the molecule. It is expected that the carbon atom bonded to the bromine (the bromomethyl carbon) would carry a partial positive charge (δ+), making it the primary electrophilic site for nucleophilic attack. The bromine atom would, in turn, carry a partial negative charge (δ-). The magnitude of this positive charge would correlate with its reactivity towards nucleophiles.

Steric Parameters and Selectivity

The stereochemistry of this compound is a critical determinant of reaction selectivity, particularly for SN2 and E2 pathways. The molecule can exist as cis and trans diastereomers, and each can adopt different chair conformations.

Conformational Analysis: The relative stability of the conformers of both cis- and trans-1-(bromomethyl)-2-methylcyclohexane would be determined by the steric strain arising from 1,3-diaxial interactions. The bulky bromomethyl and methyl groups will preferentially occupy equatorial positions to minimize this strain.

SN2 Reaction Selectivity: The SN2 reaction proceeds via a backside attack on the electrophilic carbon. The accessibility of the σ*C-Br orbital to the incoming nucleophile is therefore highly dependent on the steric hindrance imposed by the cyclohexane ring and its substituents. In the more stable conformers, where the bromomethyl group is equatorial, the approach of a nucleophile may be less hindered compared to an axial conformation. However, the adjacent methyl group, even in an equatorial position, will exert some steric influence, potentially slowing the reaction rate compared to an unsubstituted analogue.

E2 Reaction Selectivity (Regio- and Stereoselectivity): The E2 reaction requires an anti-periplanar arrangement of a β-hydrogen and the leaving group (bromine). The conformational constraints of the cyclohexane ring will dictate which β-hydrogens can achieve this geometry. This will, in turn, determine the regioselectivity of the elimination, leading to the formation of different alkene products (e.g., Zaitsev vs. Hofmann products). The stereochemistry of the starting material (cis or trans) will have a profound impact on the possible alkene products due to these conformational requirements.

Without specific computational data, the following table outlines the expected trends and parameters that would be investigated in a theoretical study.

| Parameter | Expected Significance for this compound |

| Electronic Parameters | |

| HOMO Energy | Influences the molecule's ability to act as an electron donor. |

| LUMO Energy | A lower energy indicates higher susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | A smaller gap suggests higher reactivity. |

| Mulliken Charge on Cα | A more positive charge enhances electrophilicity. |

| Mulliken Charge on Br | Reflects the polarity of the C-Br bond. |

| Steric Parameters | |

| Conformational Energies | Determines the population of reactive conformers. |

| Steric Hindrance at Cα | Influences the rate of SN2 reactions. |

| Accessibility of β-Hydrogens | Governs the regioselectivity of E2 reactions. |

Derivatives, Analogs, and Their Synthetic Utility in Research

Design and Synthesis of Structurally Related Bromomethylcyclohexanes

The synthetic utility of the bromomethylcyclohexane scaffold can be expanded through the creation of various structural isomers and functionalized derivatives. These modifications allow for fine-tuning of the molecule's steric and electronic properties, enabling its application in a wider range of chemical transformations.

Positional and Skeletal Isomers

The strategic placement of the bromomethyl and methyl groups on the cyclohexane (B81311) ring gives rise to a variety of positional isomers, each with distinct reactivity and conformational preferences. libretexts.orglibretexts.org Common positional isomers include 1-(bromomethyl)-3-methylcyclohexane (B1376186) and 1-(bromomethyl)-4-methylcyclohexane. The synthesis of these isomers typically involves the bromination of the corresponding methylcyclohexanemethanol. For instance, 1-bromomethyl-4-methylcyclohexane can be synthesized from 4-methyl-1-cyclohexanemethanol.

The conformational analysis of these isomers is crucial for predicting their behavior in chemical reactions. Disubstituted cyclohexanes like 1-(bromomethyl)-2-methylcyclohexane exist as an equilibrium of chair conformations. libretexts.orgpharmacy180.comxmu.edu.cn The preferred conformation minimizes steric interactions, with bulky substituents favoring the equatorial position to avoid 1,3-diaxial interactions. libretexts.orglibretexts.org In the case of cis and trans isomers, the relative stereochemistry of the substituents dictates the accessible conformations and can lead to different major products in elimination reactions. stackexchange.com

Functionalized Derivatives (e.g., with additional halogens, alkyl groups)

The introduction of additional functional groups onto the bromomethylcyclohexane framework further enhances its synthetic potential. For example, the synthesis of gem-dimethyl derivatives like 1-(bromomethyl)-1-methylcyclohexane (B1438004) can be accomplished, providing a neopentyl-like steric environment. nih.gov

Furthermore, the introduction of other halogens can lead to di- or polyhalogenated derivatives. For instance, the synthesis of cis-3,5-di(bromomethyl)-4-tert-butylmorpholine has been reported, starting from a functionalized aziridine. nih.gov While not a direct derivative of this compound, this example illustrates the methodologies available for creating cyclohexyl systems with multiple haloalkyl substituents. The synthesis of liquid crystals often involves the incorporation of fluorinated cyclohexane rings to modulate the material's dielectric anisotropy. beilstein-journals.orgnih.gov

The reactivity of these functionalized derivatives is influenced by the nature and position of the additional groups. Electron-withdrawing or -donating substituents can alter the electrophilicity of the carbon bearing the bromine atom, thereby affecting the rates and outcomes of nucleophilic substitution reactions.

Use of this compound as a Synthetic Building Block

The inherent reactivity of the carbon-bromine bond makes this compound an excellent electrophile for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is harnessed in the synthesis of a wide array of more complex molecules.

Precursor in the Synthesis of Complex Organic Molecules

This compound and its isomers serve as key intermediates in the synthesis of intricate organic structures, including natural products and their analogs. The alkylation of active methylene (B1212753) compounds, such as β-dicarbonyls and their derivatives, with bromomethylcyclohexanes provides a straightforward method for introducing the substituted cyclohexyl moiety into a new molecular framework. researchgate.netyoutube.comorganic-chemistry.orggoogle.com These reactions typically proceed via an S_N2 mechanism, where the nucleophilic carbanion generated from the active methylene compound displaces the bromide ion.

The synthesis of fused heterocyclic systems can also be initiated from functionalized cyclohexane precursors. nih.govnih.govlongdom.orgorganic-chemistry.orgresearchgate.net For example, a substituted cyclohexane ring can be a starting point for building adjacent heterocyclic rings, leading to complex polycyclic structures with potential biological activity.

Scaffold for Novel Materials with Tailored Properties

The rigid yet conformationally mobile cyclohexane ring, when appropriately substituted, can be incorporated into the structure of novel materials, such as liquid crystals and polymers. The 2-methylcyclohexylmethyl group can be appended to mesogenic cores to influence the properties of liquid crystalline phases. tandfonline.com182.160.97nih.govcolorado.eduacs.org The non-spherical shape and potential for specific intermolecular interactions of this substituent can affect the clearing point, birefringence, and dielectric anisotropy of the resulting liquid crystal. The synthesis of such materials often involves the reaction of a bromomethylcyclohexane derivative with a phenolic or other nucleophilic core structure.

In polymer chemistry, while direct examples are scarce, bromomethylcyclohexanes could potentially act as initiators or chain transfer agents in certain types of polymerization. For instance, in cationic polymerization of vinyl ethers, an alkyl halide can initiate the polymerization process. tandfonline.com Similarly, in radical polymerizations, alkyl halides can function as chain transfer agents, controlling the molecular weight of the resulting polymer. mdpi.comresearchgate.netrsc.org

Intermediate in the Design of Biologically Relevant Molecular Scaffolds

The 2-methylcyclohexylmethyl scaffold is of significant interest in medicinal chemistry due to its lipophilic nature and three-dimensional character, which can lead to favorable interactions with biological targets. This moiety can be found in the structure of various enzyme inhibitors and other biologically active compounds. nih.gov182.160.97itmedicalteam.plslideshare.net

For example, O(6)-cyclohexylmethylguanine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), enzymes that play a crucial role in the cell cycle. nih.gov The cyclohexylmethyl group occupies a hydrophobic pocket in the enzyme's active site, contributing to the binding affinity of the inhibitor. The synthesis of such compounds would likely involve the alkylation of a guanine (B1146940) derivative with a corresponding bromomethylcyclohexane.

Furthermore, the cyclohexane ring serves as a key structural component in spirocyclic compounds, which are a class of molecules with diverse pharmacological activities. nih.govyoutube.com The synthesis of spiro-heterocycles can be achieved through intramolecular cyclization reactions of precursors containing a bromomethylcyclohexyl group.

Structure-Reactivity Relationships in Derivatives

The relationship between the structure of this compound derivatives and their chemical reactivity is profoundly influenced by the stereochemical orientation of the substituents on the cyclohexane ring. The cis and trans isomers of this compound, and their respective derivatives, exhibit distinct reaction pathways and rates due to the differing spatial relationships between the reacting centers.

In elimination reactions, the orientation of the leaving group (bromide) and the neighboring protons is critical. For an E2 mechanism to proceed efficiently, a periplanar arrangement, preferably anti-periplanar, is required between the leaving group and a proton on an adjacent carbon. The conformational flexibility and preferred chair conformations of the cyclohexane ring in cis and trans isomers dictate the availability of such protons.

For instance, in the case of the related cis-1-bromo-2-methylcyclohexane, two conformers can exist in equilibrium. One conformer may present an axial bromine and an equatorial methyl group, while the other has an equatorial bromine and an axial methyl group. The presence of anti-periplanar protons in these conformations allows for the formation of two different elimination products. scribd.com Conversely, the trans isomer often yields a single, major elimination product due to more rigid conformational constraints that favor one specific anti-periplanar arrangement. scribd.com

The reactivity in substitution reactions is similarly governed by stereochemistry. In SN2 reactions, the nucleophile must approach the carbon atom from the side opposite to the leaving group (backside attack). The steric bulk of the neighboring methyl group, and its orientation relative to the bromomethyl group, can significantly hinder this approach, thereby slowing down the reaction rate.

Furthermore, the phenomenon of anchimeric assistance, or neighboring group participation, can play a crucial role in the reactivity of these derivatives. The methyl group, although not a classic participating group, can influence the stability of a developing positive charge at the reaction center through hyperconjugation and steric effects. In solvolysis reactions, which proceed through carbocationic intermediates (SN1 pathway), the stability of this intermediate is paramount. The orientation of the C-C bond of the methyl group relative to the empty p-orbital of the carbocation can affect its stability.

The table below illustrates the conceptual differences in reactivity that can be expected between cis and trans isomers of a generic this compound derivative based on established principles of stereochemistry and reaction mechanisms.

| Isomer Configuration | Expected Major Reaction Pathway(s) | Key Structural Influence on Reactivity | Potential for Rate Enhancement |

| Cis Isomer | E2, SN1/SN2 | Conformational flexibility allowing for multiple anti-periplanar H atoms for elimination. Steric hindrance from the methyl group may affect SN2 rates. | Modest, depending on the stability of the carbocationic intermediate in SN1. |

| Trans Isomer | E2, SN1/SN2 | More restricted conformation, often favoring a single E2 product. Steric hindrance to SN2 attack may be more pronounced in one chair conformation. | Can be significant in SN1-type reactions if the trans arrangement allows for effective stabilization of the intermediate. |

It is important to note that the solvent plays a critical role in these reactions. Polar protic solvents, for example, will favor SN1 and E1 pathways by stabilizing the carbocation intermediate and the leaving group. The choice of base is also crucial in elimination reactions, with bulky bases favoring the formation of the less substituted (Hofmann) alkene.

Green Chemistry Principles Applied to the Synthesis and Transformations of 1 Bromomethyl 2 Methylcyclohexane

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. youtube.com Designing a synthesis with high atom economy is fundamental to minimizing waste.

Two plausible synthetic routes to 1-(bromomethyl)-2-methylcyclohexane illustrate the contrast in atom economy between substitution and addition reactions.

Route A: Free-Radical Substitution: A common method for introducing a bromine atom is the free-radical bromination of an alkane, such as 1,2-dimethylcyclohexane (B31226). This reaction is typically initiated by UV light or a radical initiator and often uses a reagent like N-Bromosuccinimide (NBS) to provide a low concentration of bromine radicals. wordpress.comma.edu The reaction proceeds by substituting a hydrogen atom with a bromine atom. The most stable radical intermediate forms at the tertiary carbon, leading to the bromination of the methyl-bearing carbon on the ring is disfavored compared to bromination at the tertiary ring position. However, for the synthesis of the target compound, allylic bromination of an appropriate alkene is more selective. A more direct substitution approach would involve the free-radical bromination of 1,2-dimethylcyclohexane, which selectively occurs at the more substituted tertiary carbon position. chemicalforums.comualberta.cayoutube.com

Reaction: C₈H₁₆ + C₄H₄BrNO₂ (NBS) → C₈H₁₅Br + C₄H₅NO₂ (Succinimide)

Route B: Radical Addition to an Alkene: An alternative pathway is the anti-Markovnikov addition of hydrogen bromide (HBr) to an alkene, such as 1-methyl-2-methylenecyclohexane. juliethahn.com This reaction, initiated by peroxides (ROOR), is an addition reaction where all atoms of the reactants are incorporated into the final product, aside from the catalyst. youtube.comlibretexts.orgyoutube.com The mechanism proceeds via a radical intermediate, with the bromine radical adding to the less substituted carbon of the double bond to form the more stable tertiary carbon radical, resulting in the desired "anti-Markovnikov" product. libretexts.orgyoutube.com

Reaction: C₈H₁₄ + HBr --(ROOR)--> C₈H₁₅Br

The atom economy for these two routes highlights the inherent advantage of addition reactions.

| Synthetic Route | Reaction Type | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|

| A: Free-Radical Bromination of 1,2-dimethylcyclohexane with NBS | Substitution | Succinimide (B58015) | ~51.6% |

| B: Radical Addition of HBr to 1-methyl-2-methylenecyclohexane | Addition | None (catalyst is not part of the calculation) | 100% |

As shown in the table, the addition reaction (Route B) has a perfect atom economy of 100%, meaning all atoms from the reactants are incorporated into the desired product. In contrast, the substitution reaction (Route A) using NBS generates a significant amount of succinimide as a byproduct, leading to a much lower atom economy and creating waste that must be managed or disposed of. youtube.comwordpress.com Therefore, from an atom economy and waste minimization perspective, the radical addition of HBr to an alkene is the superior synthetic design.

Use of Alternative Solvents and Reaction Media

The choice of solvent is another critical factor in green chemistry. Traditional syntheses often rely on volatile and hazardous organic solvents, such as carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃), which pose environmental and health risks. researchgate.net Research has focused on replacing these with greener alternatives.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. However, its use in organic synthesis is often limited by the poor solubility of nonpolar reactants like hydrocarbons. This challenge can be overcome using phase-transfer catalysis (PTC). theaic.orgwikipedia.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like Tetrabutylammonium bromide (TBAB), facilitates the transfer of a reactant from the aqueous phase to the organic phase where the reaction occurs. theaic.orgwikipedia.org